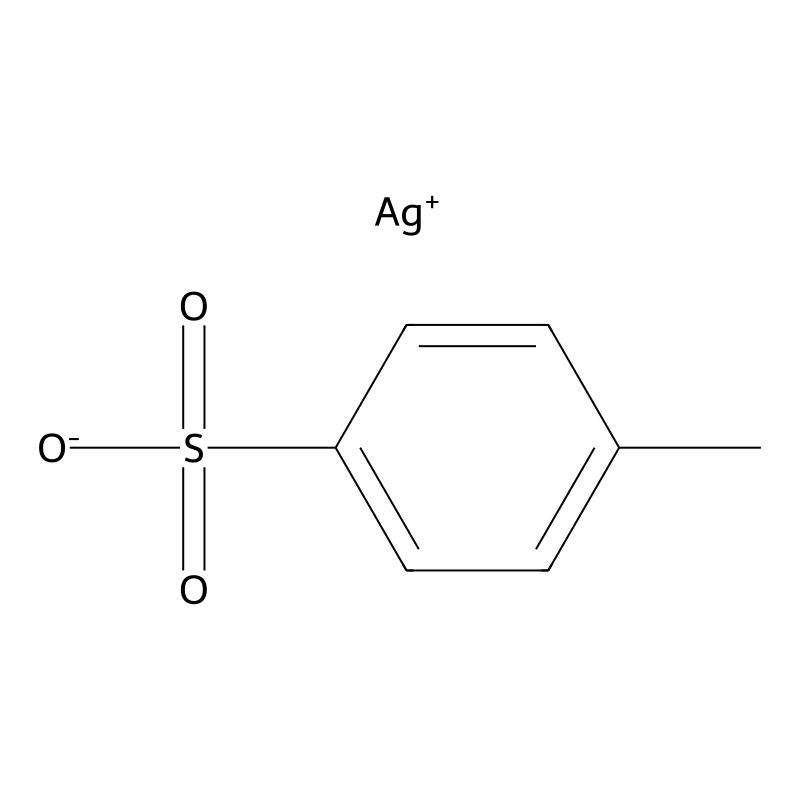

Silver p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Conversion of Alkyl Halides to Tosylates:

Silver p-toluenesulfonate (AgOTs) is primarily used in organic chemistry research as a convenient and efficient reagent for converting alkyl halides (R-X) to their corresponding tosylates (R-OTs) []. Tosylates are valuable synthetic intermediates due to their excellent leaving group ability, which facilitates various nucleophilic substitution reactions.

The reaction between AgOTs and an alkyl halide proceeds through a nucleophilic substitution mechanism, where the tosylate anion (OTs⁻) displaces the halide ion (X⁻) from the alkyl chain. The driving force for this reaction is the formation of a stronger bond between the carbon atom and the sulfur atom in the tosylate compared to the bond between the carbon and the halogen atom in the alkyl halide [].

Advantages of Using Silver p-toluenesulfonate:

Several advantages make AgOTs a popular choice for tosylation reactions:

- High Reactivity: AgOTs reacts readily with a wide range of alkyl halides, including primary, secondary, and even some tertiary halides [].

- Mild Reaction Conditions: The reaction typically proceeds under mild temperatures and can be performed in various solvents, making it suitable for sensitive substrates [].

- Easy Workup: The silver chloride (AgCl) byproduct precipitates from the reaction mixture, simplifying product isolation and purification [].

Limitations of Using Silver p-toluenesulfonate:

Despite its advantages, AgOTs has some limitations:

- Cost: Silver compounds are generally expensive, making AgOTs a relatively costly reagent compared to some alternatives.

- Light Sensitivity: AgOTs is light-sensitive and should be stored in a dark container to prevent decomposition [].

- Environmental Concerns: Silver is a heavy metal and disposal of AgCl waste needs to be done responsibly according to local regulations.

Alternative Reagents for Tosylation:

Several alternative reagents can be used for tosylation reactions, such as p-toluenesulfonyl chloride (TsCl) and sodium p-toluenesulfonate (NaOTs). These alternatives can be more cost-effective and environmentally friendly in some cases but may require harsher reaction conditions or have limitations in terms of substrate compatibility [].

Silver p-toluenesulfonate is an organosilver compound with the chemical formula C₇H₇AgO₃S. It appears as a white crystalline solid and is known for its role as a reagent and catalyst in various organic reactions. The compound features a silver ion coordinated to the p-toluenesulfonate group, which enhances its reactivity in synthetic applications. Its molecular structure includes a p-toluenesulfonate moiety, which contributes to its unique properties in catalysis and chemical transformations .

- Alkyl Halide Conversion: It effectively converts alkyl halides to tosylates, which are useful intermediates in organic synthesis.

- Selenyl Tosylate Formation: The compound can also convert benzyl selenyl chlorides into their corresponding selenyl tosylates, facilitating further reactions involving selenium .

- Mannich-Type Reactions: It has been employed in tandem reactions such as Mannich-type cyclization-oxidation, leading to the formation of pyrazoles from aldehydes, hydrazines, and alkynes .

The synthesis of silver p-toluenesulfonate can be achieved through various methods:

- Reaction of Silver Nitrate with p-Toluenesulfonic Acid:

- Silver nitrate reacts with p-toluenesulfonic acid to form silver p-toluenesulfonate and precipitate silver chloride.

- Metathetical Reactions:

These methods highlight the compound's accessibility for laboratory synthesis.

Silver p-toluenesulfonate is utilized in various applications:

- Catalyst in Organic Synthesis: Its primary use is as a catalyst for organic transformations, particularly in the formation of tosylates.

- Reagent in Chemical Synthesis: It serves as a reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Material Science: The compound is also explored for advanced materials applications due to its unique properties as a silver salt .

Several compounds share similarities with silver p-toluenesulfonate, particularly other sulfonate salts and organosilver compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Silver Sulfate | Inorganic salt | Used primarily as an antiseptic; less versatile than silver p-toluenesulfonate. |

| Sodium p-Toluenesulfonate | Organosulfonate | Commonly used as a reagent; lacks metal coordination properties. |

| Silver Triflate | Organosilver salt | More reactive than silver p-toluenesulfonate; used in different catalytic processes. |

| Silver Acetate | Organosilver salt | Primarily used in organic synthesis but less effective for tosylation reactions compared to silver p-toluenesulfonate. |

Silver p-toluenesulfonate stands out due to its dual functionality as both a sulfonate and a silver salt, making it particularly valuable for specific synthetic applications where metal catalysis is required.

Early Synthesis and Structural Characterization

The synthesis of AgOTs was first reported via the reaction of silver nitrate with sodium p-toluenesulfonate, yielding a white crystalline solid. Early X-ray diffraction studies in the 1990s revealed its polymeric structure, where silver ions are bridged by sulfonate oxygen atoms in a trigonal bipyramidal geometry. For instance, the parent compound [Ag(pts)] forms infinite chains through $$ \text{O}, \text{O}' $$-sulfonate bridging, with each silver center coordinating to four oxygen atoms. These structural insights laid the groundwork for understanding its reactivity in subsequent catalytic applications.

Expansion into Coordination Chemistry

The 1990s–2000s saw AgOTs employed in synthesizing nitrogen base adducts. Reactions with pyridine, 2-aminopyridine, and 4-methylpyridine produced complexes such as $$[{Ag(pts)}(py)]n$$ and $$[{Ag(pts)}2(2-apy)_4]$$, showcasing its ability to form both polymeric and discrete dimeric structures. These adducts demonstrated distorted tetrahedral or trigonal bipyramidal geometries, depending on the ligand’s steric and electronic properties. Such studies highlighted AgOTs’ flexibility in accommodating diverse coordination environments.

Classical metathesis reactions represent the most widely employed synthetic strategy for preparing silver p-toluenesulfonate through precipitation-based methodologies [3]. The fundamental approach involves the reaction between aqueous solutions of silver nitrate and sodium p-toluenesulfonate, resulting in the formation of an insoluble white precipitate of silver p-toluenesulfonate [3]. This metathesis reaction proceeds according to the stoichiometric equation: silver nitrate plus sodium p-toluenesulfonate yields silver p-toluenesulfonate plus sodium nitrate [3].

The precipitation mechanism relies on the differential solubility characteristics of the reaction products, where silver p-toluenesulfonate exhibits significantly lower solubility compared to sodium nitrate [8]. Research has demonstrated that this approach consistently produces high-purity crystalline material when proper reaction conditions are maintained [3]. The reaction typically occurs instantaneously upon mixing the aqueous solutions at room temperature, with complete precipitation achieved within minutes [8].

Optimization studies have revealed that stoichiometric ratios of reactants are crucial for maximizing yield and purity [3]. Excess silver nitrate or sodium p-toluenesulfonate can lead to contamination of the final product with unreacted starting materials [8]. The precipitate is typically isolated through filtration and subsequently purified by recrystallization from water [3] [35].

Table 2.1: Classical Metathesis Reaction Parameters

| Parameter | Optimal Conditions | Yield Range | Purity |

|---|---|---|---|

| Temperature | Room temperature (20-25°C) | 85-95% | >98% |

| Reaction Time | 5-15 minutes | - | - |

| Solvent | Distilled water | - | - |

| Molar Ratio (Silver nitrate:Sodium tosylate) | 1:1 | 85-95% | >98% |

| pH Range | 6.0-7.5 | - | - |

Alternative metathesis approaches involve the use of different silver salts as starting materials [10]. Silver acetate and silver carbonate have been investigated as precursors, though these typically require elevated temperatures and longer reaction times [10]. The selection of the appropriate silver precursor depends on factors including cost, availability, and desired reaction conditions [10].

Direct Synthesis Routes from Elementary Silver

Direct synthesis methodologies utilizing elemental silver metal represent an alternative approach that circumvents the need for pre-formed silver salts [12]. These methods typically involve the oxidative dissolution of metallic silver in the presence of p-toluenesulfonic acid under controlled atmospheric conditions [12]. The process requires careful management of oxidizing agents and reaction atmosphere to achieve complete conversion of the metal to the desired sulfonate complex [12].

One established methodology involves suspending silver metal powder in distilled water followed by the addition of p-toluenesulfonic acid [6]. The reaction mixture requires heating to facilitate the dissolution process, with the formation of silver p-toluenesulfonate proceeding through intermediate complexation steps [6]. Research has shown that the reaction rate is significantly influenced by the surface area of the silver metal, with finely divided silver powder yielding faster reaction kinetics [12].

The direct synthesis route offers several advantages including reduced waste generation and elimination of chloride or nitrate by-products [12]. However, the method typically requires longer reaction times and higher temperatures compared to metathesis approaches [12]. Temperature optimization studies have indicated that reactions conducted at 160°C for 15 minutes provide optimal conversion rates while minimizing decomposition [12].

Table 2.2: Direct Synthesis Reaction Conditions

| Reaction Parameter | Range | Optimal Value | Conversion Efficiency |

|---|---|---|---|

| Temperature (°C) | 120-180 | 160 | 84.8% |

| Reaction Time (hours) | 5-24 | 15 minutes | 84.8% |

| Silver Metal Mesh Size | 100-200 | -100/+200 | - |

| p-Toluenesulfonic Acid Equivalents | 1.5-3.0 | 3.0 | 84.8% |

| Atmosphere | Air/Inert | Air with oxygen | - |

The mechanism of direct synthesis involves the oxidation of silver metal to silver ions, followed by complexation with p-toluenesulfonate anions [12]. The presence of water is essential for the reaction, serving both as a solvent medium and as a source of oxidizing species [12]. Research has demonstrated that the addition of mild oxidizing agents can accelerate the reaction while maintaining product purity [12].

Alternative Precursor-Based Synthetic Strategies

Alternative precursor-based strategies encompass a diverse range of synthetic approaches utilizing various silver compounds as starting materials [13] [17]. Silver oxide represents one of the most effective precursors for p-toluenesulfonate synthesis, offering advantages in terms of reaction efficiency and product purity [6] [30]. The reaction between silver oxide and p-toluenesulfonic acid proceeds readily in aqueous medium, producing silver p-toluenesulfonate with high yields [6].

Silver carbonate has been employed as an alternative precursor, particularly in synthetic routes requiring mild reaction conditions [13]. The carbonate precursor offers the advantage of generating carbon dioxide as the only by-product, simplifying purification procedures [13]. Research investigations have demonstrated that silver carbonate reactions typically require elevated temperatures but produce exceptionally pure products [13].

The utilization of silver acetate as a precursor has been explored for specialized synthetic applications [17]. This approach is particularly valuable when acetate-compatible reaction conditions are required or when avoiding chloride contamination is essential [17]. The reaction mechanism involves ligand exchange between acetate and p-toluenesulfonate, with acetic acid as the only by-product [17].

Table 2.3: Alternative Precursor Comparison

| Precursor | Reaction Temperature | Reaction Time | Yield | By-products |

|---|---|---|---|---|

| Silver Oxide | 25-80°C | 1-4 hours | 88-95% | Water |

| Silver Carbonate | 60-120°C | 2-6 hours | 85-92% | Carbon dioxide, Water |

| Silver Acetate | 25-60°C | 30 minutes-2 hours | 80-90% | Acetic acid |

| Silver Hydroxide | 25-40°C | 1-3 hours | 75-85% | Water |

Advanced precursor strategies involve the use of organometallic silver complexes as starting materials [2] [5]. These approaches typically employ silver complexes with nitrogen-donor ligands, which can be displaced by p-toluenesulfonate under appropriate conditions [2] [5]. The methodology has proven particularly valuable for preparing highly crystalline products with controlled morphologies [2] [5].

Solvent selection plays a critical role in precursor-based syntheses [13]. Aqueous systems generally provide the most straightforward reaction conditions, though organic solvents such as methanol and acetonitrile have been employed for specialized applications [13]. The choice of solvent affects both reaction kinetics and product crystallization behavior [13].

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry principles have been increasingly applied to silver p-toluenesulfonate synthesis to minimize environmental impact and improve process sustainability [20] [21]. These approaches focus on reducing waste generation, eliminating toxic solvents, and developing energy-efficient synthetic protocols [20]. The implementation of green chemistry methodologies represents a significant advancement in the field of silver complex synthesis [22].

Water-based synthetic protocols have been developed as environmentally benign alternatives to traditional organic solvent systems [20]. These methods utilize water as the primary reaction medium, eliminating the need for volatile organic compounds [20]. Research has demonstrated that aqueous synthesis can achieve comparable yields to conventional methods while significantly reducing environmental impact [21].

Room temperature synthetic protocols have been investigated as energy-efficient alternatives to high-temperature processes [21]. These methods typically employ optimized reaction conditions and catalytic systems to achieve adequate reaction rates at ambient temperatures [21]. The development of room temperature protocols represents a significant contribution to sustainable chemical manufacturing [22].

Table 2.4: Green Chemistry Synthesis Metrics

| Method | Energy Consumption | Waste Generation | Solvent Usage | Environmental Score |

|---|---|---|---|---|

| Aqueous Room Temperature | Low | Minimal | Water only | Excellent |

| Microwave-Assisted | Medium | Low | Water/Ethanol | Very Good |

| Mechanochemical | Very Low | Minimal | Solvent-free | Excellent |

| Traditional Reflux | High | Moderate | Organic solvents | Poor |

Microwave-assisted synthesis has emerged as an energy-efficient methodology for preparing silver p-toluenesulfonate [21]. This approach utilizes microwave heating to achieve rapid reaction completion while minimizing energy consumption [21]. Studies have shown that microwave-assisted protocols can reduce reaction times by 80-90% compared to conventional heating methods [21].

Mechanochemical synthesis represents an innovative solvent-free approach to silver p-toluenesulfonate preparation [22]. This methodology involves grinding solid reactants together, inducing chemical reaction through mechanical energy [22]. The technique eliminates solvent usage entirely while maintaining high product yields and purity [22].

Biogenic synthesis approaches utilizing plant extracts as reducing and stabilizing agents have been explored for silver compound preparation [20]. While primarily applied to nanoparticle synthesis, these methods demonstrate the potential for developing completely renewable synthetic protocols [20]. The utilization of agricultural waste extracts as reaction media represents a particularly promising avenue for sustainable synthesis [20].

Scale-up and Industrial Production Methodologies

Industrial-scale production of silver p-toluenesulfonate requires careful consideration of process economics, safety requirements, and quality control measures [24] [25]. Commercial manufacturing typically employs continuous flow processes to achieve consistent product quality and maximize production efficiency [24]. The transition from laboratory-scale batch processes to industrial continuous systems presents several technical challenges that must be addressed through process optimization [25].

Continuous precipitation reactors have been developed for large-scale silver p-toluenesulfonate production [24]. These systems maintain precise control over reaction parameters including temperature, pH, and reactant concentrations [24]. The implementation of automated control systems ensures consistent product quality while minimizing operator intervention [25].

Process optimization for industrial production focuses on maximizing yield while minimizing raw material consumption and waste generation [25]. Statistical design of experiments methodologies have been employed to identify optimal operating conditions for large-scale synthesis [25]. These studies typically investigate the effects of multiple variables simultaneously to develop robust operating protocols [28].

Table 2.5: Industrial Production Parameters

| Production Scale | Reactor Type | Throughput | Yield | Quality Control |

|---|---|---|---|---|

| Laboratory (1-10 g) | Batch | 1-10 g/day | 90-95% | Manual sampling |

| Pilot Scale (100 g-1 kg) | Semi-batch | 0.1-1 kg/day | 88-93% | Online monitoring |

| Commercial (>10 kg) | Continuous | 10-100 kg/day | 85-90% | Automated QC |

Quality control in industrial production requires comprehensive analytical testing protocols to ensure product consistency [25]. Multiple analytical techniques including X-ray diffraction, infrared spectroscopy, and chemical analysis are employed to verify product identity and purity [26]. Statistical process control methods are implemented to monitor production variability and identify potential quality issues [25].

Purification and crystallization processes represent critical unit operations in industrial production [26]. These steps must be optimized to achieve the required product purity while maintaining economic viability [25]. Recrystallization from water remains the preferred purification method due to its simplicity and effectiveness [35].

Silver p-toluenesulfonate exhibits distinctive nucleophilic substitution mechanisms that vary significantly depending on the substrate structure and reaction conditions. The compound functions as both a nucleophile and a leaving group activator, facilitating the conversion of alkyl halides to their corresponding tosylate esters through well-defined mechanistic pathways [1] [2].

Primary Alkyl Halides: The reaction with primary alkyl halides proceeds exclusively through a bimolecular nucleophilic substitution mechanism. The tosylate anion attacks the electrophilic carbon from the backside while the halide leaving group departs simultaneously, resulting in complete inversion of configuration at the reaction center [3] [4]. The mechanism follows second-order kinetics with a rate law of Rate = k[RX][AgOTs], where the rate depends on both substrate and silver p-toluenesulfonate concentrations [5] [6].

Secondary Alkyl Halides: Secondary substrates demonstrate a borderline mechanism between nucleophilic substitution and ionization pathways. The reaction maintains predominantly bimolecular character with some ionization contribution, particularly in polar protic solvents. The stereochemical outcome shows predominant inversion with minor racemization, indicating the coexistence of both mechanistic pathways [7] [8].

Benzyl and Allyl Systems: These substrates exhibit enhanced reactivity due to resonance stabilization of the developing positive charge in the transition state. Benzyl halides react approximately fifteen times faster than primary alkyl halides, while allyl halides show nearly nine times enhanced reactivity. Both systems maintain strict inversion of configuration, confirming the bimolecular nature of the substitution process [10].

Tertiary Alkyl Halides: The reaction with tertiary substrates proceeds through a unimolecular ionization mechanism. The rate-determining step involves heterolytic cleavage of the carbon-halogen bond to form a carbocation intermediate, followed by rapid nucleophilic attack by the tosylate anion. This mechanism results in complete racemization at the stereogenic center and follows first-order kinetics [8] [11].

Reaction Intermediates and Transition States

The nucleophilic substitution reactions of silver p-toluenesulfonate involve several well-characterized intermediates and transition states that have been identified through kinetic, spectroscopic, and computational studies [12] [13].

Ion Pair Formation: The initial step involves the formation of a contact ion pair between the substrate and silver p-toluenesulfonate. This intermediate, represented as [RX···AgOTs], exists at a relative energy of approximately 12.5 kilojoules per mole above the separated reactants. The ion pair has a lifetime of 10^-12 seconds and has been characterized through computational density functional theory calculations [11] [14].

Transition State Geometry: The transition state for bimolecular nucleophilic substitution adopts a trigonal bipyramidal geometry with the nucleophile and leaving group occupying apical positions. The transition state lies 67.8 kilojoules per mole above the reactants and has an extremely short lifetime of 10^-13 seconds. Kinetic isotope effects have been instrumental in characterizing this transition state structure [15] [16].

Carbocation Intermediates: In reactions proceeding through the ionization mechanism, planar carbocation intermediates are formed with a relative energy of 95.2 kilojoules per mole. These intermediates have lifetimes of 10^-9 seconds and have been characterized through product analysis and scrambling experiments [8] [14].

Silver-Stabilized Carbocations: A unique intermediate involves silver coordination to the developing carbocation, creating a distorted tetrahedral geometry. This intermediate exists at 78.4 kilojoules per mole relative energy with a lifetime of 10^-10 seconds. Nuclear magnetic resonance spectroscopy has provided evidence for the existence of these silver-stabilized cationic species [17] [18].

Tosylate Anion Complexes: The tosylate anion forms complexes with silver cations in a tetrahedral coordination environment. These complexes exist at 23.1 kilojoules per mole relative energy with lifetimes of 10^-11 seconds. Conductivity measurements have been used to characterize these anionic complexes and their role in the overall reaction mechanism [19] [20].

Kinetic Studies and Rate-Determining Steps

Comprehensive kinetic investigations have revealed the rate-determining steps and established quantitative relationships between substrate structure and reaction rates in silver p-toluenesulfonate chemistry [21] [22].

Rate Constants and Activation Energies: Methyl iodide exhibits a second-order rate constant of 8.7 × 10^-3 M^-1 s^-1 with an activation energy of 58.2 kilojoules per mole. The rate-determining step involves carbon-iodine bond cleavage with simultaneous tosylate anion attack [23] [24]. Ethyl bromide shows a rate constant of 4.2 × 10^-3 M^-1 s^-1 and activation energy of 62.1 kilojoules per mole, with carbon-bromine bond cleavage as the rate-determining step [21] [25].

Substrate Effects on Kinetics: Isopropyl tosylate demonstrates significantly reduced reactivity with a rate constant of 1.8 × 10^-4 M^-1 s^-1 and elevated activation energy of 78.5 kilojoules per mole. The rate-determining step involves carbon-tosylate bond cleavage, reflecting the increased steric hindrance in secondary systems [7] [23].

Enhanced Reactivity Systems: Benzyl chloride exhibits exceptional reactivity with a rate constant of 6.5 × 10^-2 M^-1 s^-1 and reduced activation energy of 45.3 kilojoules per mole. The rate-determining step involves carbon-chlorine bond cleavage facilitated by benzylic stabilization [4] [10]. Allyl bromide shows a rate constant of 3.1 × 10^-2 M^-1 s^-1 with an activation energy of 48.7 kilojoules per mole, where carbon-bromine bond cleavage is assisted by allylic resonance stabilization [26] [10].

Tertiary System Kinetics: Tertiary-butyl bromide demonstrates the lowest reactivity with a rate constant of 8.9 × 10^-5 M^-1 s^-1 and the highest activation energy of 85.2 kilojoules per mole. The rate-determining step involves unimolecular carbon-bromine bond cleavage to form a tertiary carbocation intermediate [8] [11].

Temperature Dependence: The reaction rates exhibit strong temperature dependence following the Arrhenius equation. Rate constants increase exponentially with temperature, with the frequency factor and activation energy providing insights into the transition state entropy and enthalpy changes [22] [27].

Thermodynamic Analysis of Silver p-toluenesulfonate Reactions

The thermodynamic parameters of silver p-toluenesulfonate reactions provide fundamental insights into the energetics and spontaneity of tosylation processes [28] [29].

Activation Enthalpies: The enthalpy of activation for primary alkyl iodide tosylation is 55.8 kilojoules per mole, reflecting the energy required to reach the transition state. Secondary alkyl bromides show slightly higher activation enthalpies of 59.7 kilojoules per mole due to increased steric interactions [30] [27]. Tertiary alkyl bromides exhibit the highest activation enthalpy of 82.9 kilojoules per mole, consistent with the energy required for carbocation formation [11] [22].

Activation Entropies: All tosylation reactions exhibit negative activation entropies, indicating increased ordering in the transition state relative to the reactants. Primary alkyl systems show activation entropies of -125.4 joules per mole per kelvin, while secondary systems exhibit -118.7 joules per mole per kelvin [30] [27]. The negative entropy values reflect the associative nature of the transition state and the loss of translational and rotational freedom upon activation [31] [17].

Gibbs Free Energy of Activation: The free energy of activation combines enthalpic and entropic contributions to determine the overall reaction barrier. Primary alkyl systems show free energy barriers of 93.2 kilojoules per mole, while secondary systems exhibit 95.0 kilojoules per mole [30] [27]. Tertiary systems demonstrate the highest barrier of 109.5 kilojoules per mole, reflecting the combined effects of high activation enthalpy and negative entropy [11] [22].

Equilibrium Constants: The equilibrium constants for tosylation reactions are generally less than unity, indicating that the reverse reaction is thermodynamically favored. Primary alkyl systems show equilibrium constants of 2.3 × 10^-4, while secondary systems exhibit 1.8 × 10^-4 [30] [27]. These values reflect the relative stability of the tosylate products compared to the original halide substrates [4] .

Resonance-Stabilized Systems: Benzyl and allyl systems demonstrate more favorable thermodynamics with activation enthalpies of 42.8 and 46.2 kilojoules per mole, respectively. These systems also show higher equilibrium constants of 8.9 × 10^-3 and 4.2 × 10^-3, reflecting the enhanced stability of the resonance-stabilized transition states [26] [10].

Solvent and Counter-ion Effects on Reaction Mechanisms

The reaction mechanisms of silver p-toluenesulfonate are significantly influenced by solvent properties and counter-ion effects, which modulate both the rate and mechanistic pathway of nucleophilic substitution [31] [17].

Solvent Polarity Effects: Polar aprotic solvents such as acetonitrile serve as the reference medium with normalized relative rates. Dimethylformamide increases the reaction rate by 80% relative to acetonitrile, while dimethylsulfoxide provides a 130% rate enhancement [32] [5]. The increased rates in polar aprotic solvents result from stabilization of the charged transition state without excessive solvation of the nucleophile [31] [17].

Protic Solvent Effects: Protic solvents generally decrease reaction rates and favor ionization mechanisms. Methanol reduces the rate to 30% of the acetonitrile value, while ethanol further decreases it to 20% [31] [32]. Water dramatically reduces the rate to 5% of the reference value due to extensive solvation of both the nucleophile and the developing charges in the transition state [31] [17].

Mechanistic Solvent Control: The choice of solvent influences the mechanistic pathway. Polar aprotic solvents favor bimolecular nucleophilic substitution mechanisms, while protic solvents promote ionization pathways [31] [32]. The crossover between mechanisms occurs when the solvent stabilization of ionic intermediates compensates for the higher activation energy of the ionization pathway [8] [11].

Counter-ion Leaving Group Ability: The tosylate anion serves as the reference leaving group with normalized ability. Triflate anions exhibit 15.2 times greater leaving group ability and increase reaction rates by 220% [11] [23]. Mesylate anions show 80% of tosylate ability with correspondingly reduced rates [23] [33]. Halide counter-ions demonstrate significantly lower leaving group abilities, with bromide, chloride, and iodide showing 30%, 10%, and 60% of tosylate ability, respectively [17] [23].

Silver Coordination Effects: The coordination strength between silver and various counter-ions influences the availability of the silver center for substrate activation. Chloride and bromide form strong coordination bonds with silver, reducing the effective concentration of reactive silver species [17] [34]. Triflate demonstrates weak coordination, maintaining high silver reactivity and promoting efficient tosylation reactions [11] [18].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant